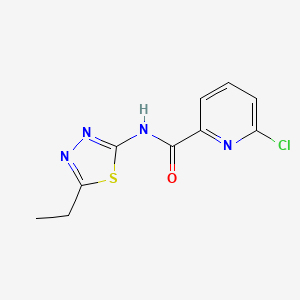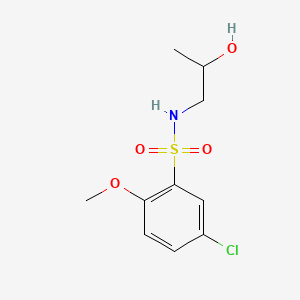
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide, also known as CHPS, is a chemical compound that belongs to the class of sulfonamide drugs. It is a white crystalline solid that is soluble in water and has a molecular weight of 301.78 g/mol. CHPS has been extensively studied for its potential use in scientific research as it exhibits various biochemical and physiological effects.
作用机制
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of aqueous humor in the eye. This decrease in aqueous humor production results in a decrease in intraocular pressure, which is the primary cause of glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of aqueous humor in the eye, which reduces intraocular pressure. Additionally, this compound has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
The advantages of using 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase, which allows for the study of the enzyme's role in various physiological processes. Additionally, this compound has been found to have various biochemical and physiological effects, which may be useful in the study of neurological and inflammatory disorders.
The limitations of using this compound in lab experiments include the potential for side effects and the need for careful dosage control. Additionally, this compound may not be effective in all cases, and further research is needed to fully understand its potential uses.
未来方向
There are several future directions for research involving 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide. One area of research is the development of new drugs based on the structure of this compound that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential uses in the treatment of neurological and inflammatory disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit carbonic anhydrase and its various biochemical and physiological effects make it a promising candidate for the treatment of glaucoma, epilepsy, and other neurological and inflammatory disorders. Further research is needed to fully understand its potential uses and to develop new drugs based on its structure.
合成方法
The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves the reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction takes place under controlled conditions of temperature and pressure to yield this compound as a product.
科学研究应用
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and other neurological disorders.
属性
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDMEOSYWRQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


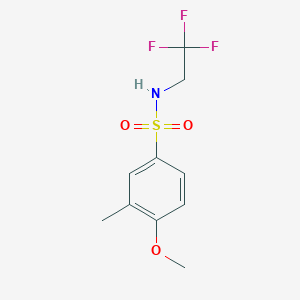
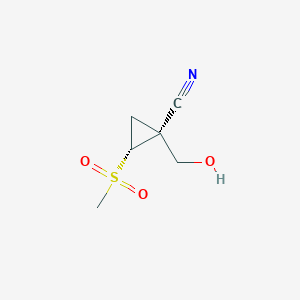


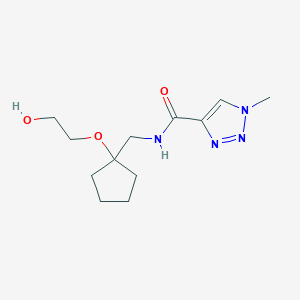
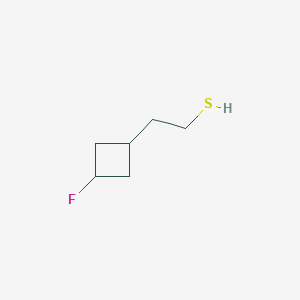

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)
![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)
